Trt-Phe-OH

Racemization suppression Ullmann coupling N-protecting group comparison

Trt-Phe-OH (Nα-trityl-L-phenylalanine, CAS 47672-25-3) is a protected amino acid derivative belonging to the triphenylmethyl (trityl) class of Nα-protecting groups. Distinguished by three phenyl rings covalently attached to a central carbon, it introduces pronounced steric bulk (molecular weight 407.5 g/mol, XLogP3-AA 3.8) at the amino terminus of phenylalanine.

Molecular Formula C28H25NO2
Molecular Weight 407.5 g/mol
CAS No. 47672-25-3
Cat. No. B3139093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrt-Phe-OH
CAS47672-25-3
Molecular FormulaC28H25NO2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1
InChIKeyXLDAXFJBEVRMHU-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trt-Phe-OH (CAS 47672-25-3): A Sterically Demanding Nα-Protected Phenylalanine Building Block for Acid-Labile Orthogonal Peptide Synthesis Strategies


Trt-Phe-OH (Nα-trityl-L-phenylalanine, CAS 47672-25-3) is a protected amino acid derivative belonging to the triphenylmethyl (trityl) class of Nα-protecting groups [1]. Distinguished by three phenyl rings covalently attached to a central carbon, it introduces pronounced steric bulk (molecular weight 407.5 g/mol, XLogP3-AA 3.8) at the amino terminus of phenylalanine [1]. This compound is employed primarily in solution-phase peptide synthesis and in specialized solid-phase strategies where the trityl group serves as an orthogonal, acid-labile protection orthogonal to base-labile Fmoc or hydrogenolyzable Cbz groups [2].

Why Generic Substitution of Nα-Protected Phenylalanine Derivatives Fails: The Quantifiable Case Against Interchanging Trt, Boc, and Cbz Protection


Nα-protected phenylalanine derivatives are not interchangeable in peptide synthesis. The choice of protecting group directly governs three critical outcomes: stereochemical integrity during coupling, crude peptide purity after global deprotection, and compatibility with orthogonal protection schemes [1][2]. Substituting Trt-Phe-OH with N-Boc- or N-Cbz-phenylalanine in copper-mediated coupling reactions results in partial racemization and loss of optical purity, whereas the N-trityl variant proceeds without detectable epimerization [1]. Likewise, employing Fmoc/tBu chemistry in place of Fmoc/Trt-based protection for nucleophile-rich sequences yields systematically lower crude peptide purities after TFA cleavage [2]. These differences are experimentally quantified and reproducible, making blind substitution a demonstrable risk to synthetic fidelity.

Product-Specific Quantitative Evidence Guide: Measured Differentiation of Trt-Phe-OH Against Closest Analogs


Complete Stereochemical Integrity in CuI-Catalyzed Coupling: Trt vs. Boc and Cbz Protection on Phenylalanine Esters

In CuI/N,N-dimethylglycine-catalyzed diaryl ether formation at 90 °C, N-Boc- and N-Cbz-protected phenylalanine esters undergo partial racemization, whereas N-trityl-protected (Trt-Phe) esters yield coupling products without loss of optical purity [1]. N-Boc- and N-Cbz-protected aromatic amino acids as free acids also show little racemization, but their reaction yields are moderate compared to the trityl-protected esters [1].

Racemization suppression Ullmann coupling N-protecting group comparison

Higher Crude Peptide Purity with Fmoc/Trt vs. Fmoc/tBu Protection in Nucleophile-Containing Sequences

In a systematic comparison, model peptides containing the nucleophilic amino acids Trp and Met were synthesized using Fmoc/Trt-amino acids and Fmoc/tBu-amino acids. In all cases examined, the peptides synthesized with Fmoc/Trt-amino acids afforded higher crude purity after TFA deprotection than the same peptides synthesized using Fmoc/tBu-amino acids [1]. This class-level finding extends to Nα-trityl protection strategies where the trityl group's milder acidolysis reduces alkylation side reactions.

Crude peptide purity Fmoc solid-phase synthesis Trp/Met-containing peptides

Orthogonal Acid-Lability Window: Trt vs. Mmt Deprotection Selectivity Under Mild Acidic Conditions

The trityl (Trt) protecting group displays a defined acid-lability window distinct from the more labile 4-methoxytrityl (Mmt) group. Under 1% TFA in DCM/TES (95:5) for 30 minutes, the Mmt group is completely removed, whereas only 4–5% of the trityl group is cleaved under identical conditions [1]. This 20-fold difference in acid sensitivity enables sequential orthogonal deprotection strategies where Mmt can be selectively removed in the presence of intact Trt protection.

Orthogonal deprotection Acid lability gradient Mmt vs. Trt selectivity

Quantitative N-Trityl Deprotection Without Racemization: 10% CCl₃COOH in CH₂Cl₂

N-Tritylamino acids activated with DCC/HOBt were coupled with various amino acid derivatives without racemization, and the trityl group was subsequently split off quantitatively using 10% CCl₃COOH monohydrate or CH₂ClCOOH in CH₂Cl₂ [1]. Under these detritylation conditions, even acid-sensitive residues such as tryptophan (in N-Trt-Trp-Gly-NH₂) were deprotected without oxindole formation or side-chain alkylation, even in the absence of scavengers [1].

Detritylation efficiency Racemization-free cleavage Dipeptide synthesis

Commercial Purity Benchmark: ≥98% HPLC for Trt-Phe-OH Across Multiple Independent Suppliers

Multiple independent commercial suppliers consistently specify Trt-Phe-OH at ≥98% purity by HPLC, with at least one supplier (FUJIFILM Wako) additionally reporting enantiomeric purity control (enantiomer ≤0.5% by HPLC) [1]. This establishes an industry-validated purity floor of 98% for procurement specification.

Quality specification HPLC purity Supplier benchmarking

Enhanced Organic Solubility vs. Unprotected L-Phenylalanine for Solution-Phase Synthesis

The introduction of the hydrophobic trityl group transforms the solubility profile of phenylalanine: while L-phenylalanine has limited solubility in many organic solvents, Trt-Phe-OH exhibits enhanced solubility in a range of non-polar and polar aprotic solvents commonly used in peptide synthesis, including dichloromethane, tetrahydrofuran, and dimethylformamide . Its crystalline form possesses excellent solubility in organic solvents, facilitating its application in complex organic syntheses [1].

Solubility enhancement Organic solvent compatibility Solution-phase peptide synthesis

Best Research and Industrial Application Scenarios for Trt-Phe-OH Based on Quantitative Differentiation Evidence


Metal-Catalyzed Peptide Conjugation Requiring Absolute Stereochemical Fidelity

When employing CuI-catalyzed Ullmann-type couplings for the construction of diaryl ether-linked peptide conjugates (e.g., isodityrosine analogs, K-13), Trt-Phe-OH is the only Nα-protected phenylalanine derivative among the tested protecting groups (Boc, Cbz, trityl) that proceeds without detectable racemization [1]. This scenario demands procurement of Trt-Phe-OH over Boc-Phe-OH or Cbz-Phe-OH whenever the synthetic route involves high-temperature (90 °C) metal-catalyzed coupling steps where stereochemical integrity is non-negotiable [1].

Synthesis of Peptides Containing Oxidation-Prone or Nucleophilic Residues (Trp, Met, Cys)

For peptide sequences containing tryptophan, methionine, or cysteine residues, the use of Trt-based protection (including Nα-Trt and side-chain Trt) produces crude peptides of higher purity after TFA cleavage than the corresponding tBu-based protection strategy [1]. Researchers synthesizing Trp/Met-rich bioactive peptides—such as antimicrobial peptides, GPCR ligands, or somatostatin analogs—should select Trt-Phe-OH as the N-terminal or internal building block when using Fmoc/Trt orthogonal protection schemes to maximize crude purity and minimize purification demands [1].

Fragment Condensation and Convergent Synthesis Requiring Orthogonal Acid-Labile Protection

In multi-step fragment condensation strategies, the 20-fold difference in acid lability between the Mmt and Trt groups (100% vs. 4–5% removal in 1% TFA/DCM, 30 min) enables fully orthogonal deprotection sequences [1]. Trt-Phe-OH serves as the more acid-stable protecting group that remains intact during mild TFA treatments used to selectively remove Mmt or related groups, allowing sequential unveiling of reactive amino termini for controlled fragment ligation [1].

Solution-Phase Peptide Synthesis Requiring High-Concentration Coupling in Organic Solvents

The enhanced solubility of Trt-Phe-OH in organic solvents (DCM, THF, DMF) compared to unprotected L-phenylalanine directly enables higher-concentration coupling reactions in solution-phase protocols [1]. This is particularly relevant for industrial-scale or millimolar-scale synthesis where reaction volume minimization, improved coupling kinetics, and homogeneous reaction conditions are critical for cost efficiency and reproducibility [1][2].

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